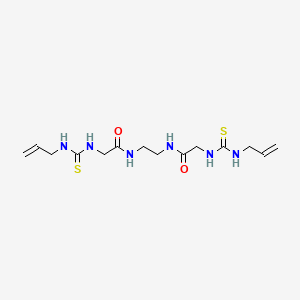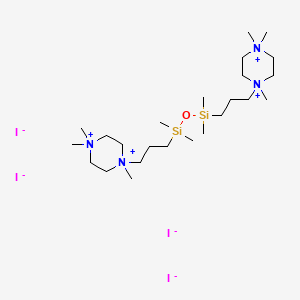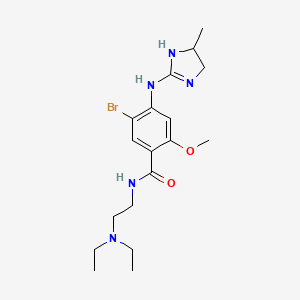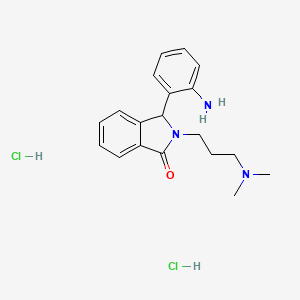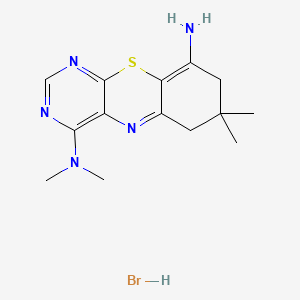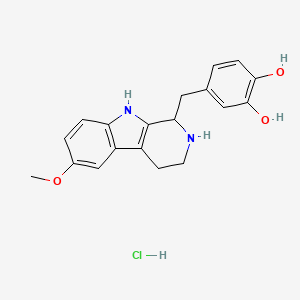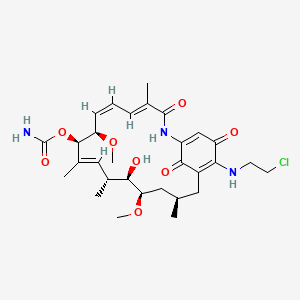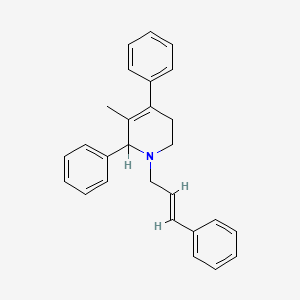
3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydroxy-4-fluorotryptamine creatinine is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. It is characterized by the presence of hydroxyl groups at the 5 and 6 positions, a fluorine atom at the 4 position, and a tryptamine backbone linked to creatinine. This compound is of interest due to its potential biological activities and its role in research related to neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-4-fluorotryptamine creatinine typically involves multi-step organic synthesis. The process begins with the fluorination of tryptamine derivatives, followed by the introduction of hydroxyl groups at specific positions. The final step involves the conjugation of the modified tryptamine with creatinine under controlled conditions. Common reagents used in these reactions include fluorinating agents, hydroxylating agents, and coupling reagents .
Industrial Production Methods
Industrial production of 5,6-Dihydroxy-4-fluorotryptamine creatinine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydroxy-4-fluorotryptamine creatinine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5,6-Dihydroxy-4-fluorotryptamine creatinine has several scientific research applications:
Chemistry: Used as a model compound to study fluorination and hydroxylation reactions.
Biology: Investigated for its potential role in modulating neurotransmitter activity.
Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases.
Industry: Utilized in the development of novel pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 5,6-Dihydroxy-4-fluorotryptamine creatinine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. This modulation can result in neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxytryptamine: Lacks the fluorine atom and creatinine moiety.
4-Fluorotryptamine: Lacks the hydroxyl groups and creatinine moiety.
5,6-Dihydroxy-4-fluorotryptamine: Lacks the creatinine moiety.
Uniqueness
5,6-Dihydroxy-4-fluorotryptamine creatinine is unique due to the combination of hydroxyl groups, a fluorine atom, and a creatinine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H20FN5O7S |
|---|---|
Molecular Weight |
421.40 g/mol |
IUPAC Name |
3-(2-aminoethyl)-4-fluoro-1H-indole-5,6-diol;2-amino-3-methyl-4H-imidazol-5-one;sulfuric acid |
InChI |
InChI=1S/C10H11FN2O2.C4H7N3O.H2O4S/c11-9-8-5(1-2-12)4-13-6(8)3-7(14)10(9)15;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h3-4,13-15H,1-2,12H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4) |
InChI Key |
MRDJRMIPHURQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N=C1N.C1=C2C(=C(C(=C1O)O)F)C(=CN2)CCN.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



